molecular formula C20H25NO2 B13697701 (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane

Cat. No.: B13697701
M. Wt: 311.4 g/mol
InChI Key: RKDIYYMKTOOITR-UHFFFAOYSA-N
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Description

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane (CAS 1802150-08-8) is a chiral 1,4-oxazepane derivative of interest in synthetic and medicinal chemistry research. This compound, with a molecular formula of C20H25NO2 and a molecular weight of 311.42 g/mol, is characterized by its specific seven-membered oxazepane ring structure . The defined stereochemistry at the second carbon, denoted by the (S)-configuration, makes it a valuable scaffold for investigating stereospecific reactions and for the development of novel chiral ligands or catalysts . This product is offered with a high purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves, eye and face protection, should always be worn. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane

InChI

InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2

InChI Key

RKDIYYMKTOOITR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Strategy

The synthesis generally involves constructing the oxazepane ring with the appropriate stereochemistry, followed by functional group modifications to introduce the benzyl and benzyloxy methyl substituents. The key steps include:

  • Formation of the heterocyclic ring via cyclization reactions.
  • Introduction of benzyl groups through nucleophilic substitution or aromatic substitution.
  • Installation of the benzyloxy methyl group via nucleophilic addition or substitution on suitable intermediates.

Specific Methodologies

Cyclization of Chiral Aminoalcohol Derivatives

A common approach involves starting with a chiral aminoalcohol or amino acid derivative, which undergoes cyclization under controlled conditions to form the oxazepane core. For example, the synthesis may begin with protected amino acids or amino alcohols, followed by intramolecular cyclization facilitated by dehydrating agents or acid catalysis.

Use of Protected Intermediates

Protection of amino groups (e.g., with tert-butoxycarbonyl groups) and hydroxyl groups (e.g., as silyl or benzyl ethers) is crucial to prevent side reactions. The protected intermediates are then subjected to cyclization reactions, such as ring closure via nucleophilic attack on activated electrophiles.

Installation of Benzyl and Benzyloxy Methyl Groups

The benzyl group is typically introduced via nucleophilic aromatic substitution or through benzylation of amines or alcohols. The benzyloxy methyl group can be attached through nucleophilic substitution of a suitable leaving group (e.g., halides or mesylates) with benzyl alcohol derivatives or via Williamson ether synthesis.

Representative Reaction Conditions

Reaction Step Reagents Conditions Notes
Cyclization Dehydrating agents (e.g., PCl₅, SOCl₂), acid catalysts Reflux, inert atmosphere Promotes ring closure
Benzylation Benzyl bromide or chloride, base (e.g., K₂CO₃) Room temperature to reflux For benzyl group installation
Ether formation Benzyl alcohol derivatives, sodium hydride or potassium tert-butoxide Aprotic solvents (e.g., DMF, DMSO) For benzyloxy methyl group

Industrial and Laboratory-Scale Synthesis

While detailed industrial procedures are scarce, laboratory syntheses emphasize stereoselectivity and yield optimization. A typical laboratory route involves:

  • Starting from chiral amino alcohols or amino acids.
  • Protecting functional groups to control regioselectivity.
  • Cyclization to form the heterocyclic core.
  • Sequential functionalization to install benzyl and benzyloxy methyl groups.

This approach ensures high stereochemical purity and functional group compatibility.

Scientific Research Findings and Patent Data

Patent Literature

A patent (WO2012046882A1) describes methods for synthesizing 1,4-oxazepane derivatives, including functionalized compounds similar to (S)-4-benzyl-2-((benzyloxy)methyl)-1,4-oxazepane. The patent emphasizes the use of intermediates such as amino alcohols and their cyclization under dehydrating conditions, followed by benzylation steps.

Academic Research

Research articles highlight the challenges in synthesizing oxazepane derivatives with specific stereochemistry. For example, attempts to synthesize 1,4-oxazepan-5-one derivatives starting from chiral aminoalcohols or protected hydroxy acids have faced difficulties related to the activation of methylene groups and regioselectivity, as detailed in studies involving glutaconic acid derivatives and Michael addition reactions (García et al., 2015).

Laboratory Synthesis Protocols

In experimental syntheses, the following sequence is typical:

  • Step 1: Protection of amino groups (e.g., Boc protection).
  • Step 2: Cyclization via intramolecular nucleophilic attack, often facilitated by dehydrating agents.
  • Step 3: Benzylation of amino or hydroxyl groups using benzyl halides.
  • Step 4: Installation of the benzyloxy methyl group through Williamson ether synthesis using benzyl alcohol derivatives and suitable bases.

Data Tables Summarizing Preparation Methods

Step Starting Material Reagents Conditions Key Outcome Reference
1 Chiral amino alcohol or amino acid Protecting groups (e.g., Boc) Room temp, inert atmosphere Protected intermediate ,
2 Protected aminoalcohol Dehydrating agents (e.g., PCl₅) Reflux Ring closure to oxazepane ,
3 Intermediate Benzyl bromide or chloride Reflux with K₂CO₃ Benzylated derivative ,
4 Benzylated intermediate Benzyl alcohol derivatives, NaH or KtBuO Aprotic solvents Benzyloxy methyl installation ,

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The benzyl and benzyloxy groups are susceptible to catalytic hydrogenation. Under hydrogen gas (H₂) with palladium on carbon (Pd/C), these groups can undergo cleavage:

  • Benzyl ethers : The benzyloxy group (C₆H₅CH₂O–) may be reduced to a hydroxyl group.

  • Benzyl amines : The benzyl substituent on nitrogen could be removed to yield a primary amine.

Reaction TypeReagents/ConditionsTheoretical Product
HydrogenolysisH₂, Pd/C, EtOH2-(Hydroxymethyl)-1,4-oxazepane
DebenzylationH₂, Pd/C, RT4-Dealkylated oxazepane derivative

These reactions are critical for modifying the compound’s solubility or generating intermediates for further functionalization .

Oxidation Reactions

The oxazepane ring’s oxygen and nitrogen atoms may direct site-selective oxidation. For example:

  • Epoxidation : The ethylene-like C–C bonds adjacent to oxygen could form epoxides using meta-chloroperbenzoic acid (mCPBA).

  • Alcohol oxidation : The hydroxymethyl group (if present post-reduction) might be oxidized to a ketone or carboxylic acid.

Reaction TypeReagents/ConditionsProduct
EpoxidationmCPBA, CH₂Cl₂Oxazepane epoxide
Alcohol oxidationKMnO₄, H₂OKetone or carboxylic acid derivative

No experimental data for these reactions are explicitly documented, but analogous oxazepane reactivity supports these pathways .

Nucleophilic Substitution

The oxazepane’s nitrogen atom could act as a nucleophile or participate in ring-opening reactions:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Treatment with acetyl chloride (AcCl) to generate amides.

Reaction TypeReagents/ConditionsProduct
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylated oxazepane
N-AcylationAcCl, pyridineN-Acetyl oxazepane

Such modifications are hypothesized to alter biological activity or stability.

Ring-Opening and Rearrangement

Under acidic or basic conditions, the oxazepane ring may undergo cleavage. For example:

  • Acid hydrolysis : The ring could open to form linear amino alcohol derivatives.

  • Base-induced rearrangement : Ring contraction or expansion via Stevens or Sommelet-Hauser rearrangements.

Reaction TypeConditionsProduct
Acid hydrolysisHCl, H₂O, ΔAmino alcohol derivative
Base treatmentNaOH, EtOHRearranged bicyclic compound

These pathways remain speculative but are consistent with the behavior of similar heterocycles .

Cross-Coupling Reactions

The benzyl groups may participate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if halogenated derivatives are synthesized. No direct examples exist, but structural analogs suggest feasibility:

Reaction TypeReagents/ConditionsProduct
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂Biaryl-substituted oxazepane

Biological Interactions

The compound’s mechanism of action in biological systems involves non-covalent interactions:

  • Hydrogen bonding : The ether and amine groups interact with enzyme active sites.

  • Van der Waals forces : Benzyl groups engage hydrophobic pockets in targets like MDM2-p53 inhibitors .

Interaction TypeBiological TargetEffect
Hydrogen bondingProteasesInhibition
Hydrophobic bindingMDM2-p53Stabilization

Thermal and Stability Data

The compound’s thermal stability is inferred from its predicted boiling point (~431°C) and density (1.076 g/cm³). Degradation pathways under high heat may include:

  • Ring decomposition : Fragmentation into smaller heterocycles.

  • Oxidative degradation : Formation of nitroxides or peroxides.

Key Challenges and Research Gaps

  • Stereochemical outcomes : The (S)-configuration’s influence on reaction selectivity is underexplored.

  • Experimental validation : Most reaction pathways are hypothesized; empirical data are lacking.

  • Scalability : Industrial-scale synthesis routes remain undocumented .

Scientific Research Applications

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The target compound is compared to three oxazepane derivatives synthesized by Jiang et al. (2021) and a tetraoxane antimalarial precursor reported by O’Neill et al. . Key structural differences lie in the substituents on the oxazepane ring:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane C₂₀H₂₅NO₂ 4-benzyl, 2-(benzyloxymethyl) 311.42 Chiral (S)-configuration, dual benzyl groups
3-(4-Bromophenyl)-1,4-oxazepane C₁₁H₁₄BrNO 3-(4-bromophenyl) 256.14 Electron-withdrawing bromo substituent
Methyl 4-(1,4-oxazepan-3-yl)benzoate C₁₃H₁₇NO₃ 3-(4-carbomethoxyphenyl) 247.28 Ester functional group
3-(3-Cyanophenyl)-1,4-oxazepane C₁₂H₁₄N₂O 3-(3-cyanophenyl) 202.25 Electron-deficient cyano group
1,4-Oxazepane (unsubstituted) C₅H₁₁NO - 101.15 Baseline structure for comparison

Key Observations :

  • This may influence solubility and membrane permeability in biological systems.
  • Substituents like bromo, cyano, or ester groups in similar compounds modulate electronic properties, affecting reactivity and binding interactions. For example, the electron-withdrawing bromo group in 3-(4-bromophenyl)-1,4-oxazepane may enhance stability in electrophilic reactions .

Spectroscopic and Physical Properties

NMR Data :

  • 3-(4-Bromophenyl)-1,4-oxazepane : ¹H-NMR δ 7.45–7.41 (aromatic protons), δ 7.24–7.21 (oxazepane ring protons) .
  • Methyl 4-(1,4-oxazepan-3-yl)benzoate : δ 7.98–7.96 (ester aromatic protons), δ 7.42–7.40 (oxazepane protons) .
  • Target compound : NMR data are unavailable in the provided evidence, but the benzyl groups are expected to produce upfield-shifted aromatic protons (δ ~7.2–7.4) due to electron-donating effects.

Boiling Point and Solubility :

  • The target compound’s predicted boiling point (431.3°C) exceeds those of smaller derivatives due to higher molecular weight and stronger van der Waals interactions .
  • Increased hydrophobicity from benzyl groups likely reduces aqueous solubility compared to analogs with polar substituents (e.g., ester or cyano groups).

Biological Activity

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane is a chiral compound belonging to the oxazepane class, characterized by its unique seven-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C20H25NO2
  • Molar Mass : 311.42 g/mol
  • Density : Approximately 1.076 g/cm³
  • Boiling Point : Around 431.3 °C

The structural complexity of this compound, featuring both benzyl and benzyloxy groups, enhances its reactivity and specificity in biological interactions compared to other similar compounds.

Research indicates that this compound interacts with various molecular targets, potentially influencing their activity. This interaction suggests a role in modulating enzyme functions and receptor activities, leading to various biological effects. The ongoing studies aim to elucidate these interactions further and assess their therapeutic implications.

Antimycobacterial Activity

A study focused on oxazepane derivatives highlighted the potential of compounds structurally related to this compound in combating Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating their potential as new therapeutic agents against tuberculosis .

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of similar oxazepane derivatives. Research on multifunctional agents for Parkinson's disease demonstrated that certain compounds with structural similarities exhibited potent MAO-B inhibitory activity and antioxidant effects. These findings suggest that this compound may also possess neuroprotective capabilities .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on their biological activities and structural features:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC20H25NO2Oxazepane structure with benzyl and benzyloxy groupsPotential enzyme modulator; antitubercular activity
1-BenzylpiperidineC12H17NPiperidine ring; used in medicinal chemistryModerate psychoactive effects
1-BenzyloxycarbonylpiperidineC15H17NO2Benzyloxycarbonyl group; peptide synthesisAntimicrobial properties
2-(Benzyloxy)tetrahydropyranC12H16O2Tetrahydropyran ring; organic synthesis relevanceLimited biological data

Case Studies and Research Findings

Recent studies have investigated the synthesis and biological evaluation of various oxazepane derivatives. The results indicate that these compounds can be optimized for enhanced activity against specific targets, such as Mycobacterium tuberculosis and neurodegenerative diseases .

Example Study: Synthesis of Novel Oxazepanes

In one notable study, researchers synthesized a series of oxazepanes and evaluated their biological activities. The results demonstrated that specific modifications to the oxazepane structure could significantly enhance their inhibitory effects on target enzymes associated with disease pathways .

Q & A

Basic Questions

Q. What are efficient synthetic routes for preparing (S)-4-benzyl-2-((benzyloxy)methyl)-1,4-oxazepane and its derivatives?

  • Methodological Answer : The synthesis of oxazepane derivatives often involves ring-closing strategies or substitution reactions. For example, 1,4-oxazepane scaffolds can be synthesized via nucleophilic substitution of brominated intermediates with amines, achieving yields of 69–96% depending on substituents . Key steps include:

  • Use of Boc-protected intermediates for stereochemical control.
  • Purification via silica gel flash chromatography (e.g., dichloromethane/acetone 95:5) .
  • Characterization using 1H^1H-NMR (e.g., δ 7.45–7.21 for aromatic protons) and HRMS for molecular ion confirmation .

Q. How can spectroscopic methods be employed to characterize this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Aromatic protons from benzyl groups appear at δ 7.45–7.21, while oxazepane ring protons resonate at δ 4.18–1.91 .
  • HRMS : Confirm molecular ions (e.g., [M+H]+^+ at m/z 313.9959 for brominated analogs) .
  • X-ray crystallography : Resolve stereochemistry and ring conformation, as demonstrated for 1,4-oxazepane derivatives in proteasome inhibitor studies .

Advanced Research Questions

Q. How can contradictions in reaction yields for oxazepane derivatives be systematically addressed?

  • Methodological Answer :

  • Electronic effects : Electron-withdrawing substituents (e.g., -CN) may accelerate ring closure compared to electron-donating groups, as seen in 70% vs. 69% yields for cyanophenyl vs. bromophenyl analogs .
  • Purification optimization : Use gradient elution in flash chromatography to isolate polar byproducts.
  • Reaction monitoring : Employ LC-MS to track intermediate formation and adjust reaction times .

Q. What experimental strategies confirm the stereochemistry and 1,4-oxazepane ring formation?

  • Methodological Answer :

  • X-ray crystallography : Directly visualize the 7-membered ring via electron density maps (e.g., in proteasome inhibitor complexes) .
  • Control experiments : Soak crystals with alternative counterions (e.g., acetate vs. chloride) to rule out crystallization artifacts .
  • Vibrational circular dichroism (VCD) : Compare experimental and computational spectra for enantiomeric purity .

Q. How can the biological activity of this compound be evaluated in proteasome inhibition studies?

  • Methodological Answer :

  • Crystallographic soaking : Incubate 20S proteasome crystals with the compound and analyze binding via electron density (e.g., hydrogen bonding to Ser130) .
  • Kinetic assays : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., Suc-LLVY-AMC).
  • Competitive experiments : Test displacement by known inhibitors (e.g., Oprozomib) to confirm binding specificity .

Q. What strategies optimize reaction parameters for high enantiomeric purity in oxazepane synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use tert-butyl carbamate (Boc) groups to direct stereochemistry during cyclization .
  • Asymmetric catalysis : Screen chiral ligands (e.g., BINOL-phosphates) for Pd-mediated couplings.
  • Mechanistic studies : Probe 6-endo-trig vs. 5-exo-trig pathways via DFT calculations to favor desired ring size .

Q. How can automated synthesis platforms improve reproducibility in oxazepane derivative synthesis?

  • Methodological Answer :

  • Capsule-based systems : Utilize integrated consoles for precise reagent dosing and temperature control, achieving consistent yields (~70%) .
  • Machine learning : Train models on historical NMR/HRMS data to predict optimal reaction conditions.
  • High-throughput screening : Test >100 variants of benzyloxy substituents in parallel to identify optimal synthetic pathways .

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